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Compound of Interest

4-Chloro-2-(4-oxopiperidin-1-
Compound Name: _
yl)thiazole-5-carbaldehyde

Cat. No.: B1418688

An In-Depth Technical Guide to 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde: A
Keystone Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(4-oxopiperidin-1-
yl)thiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal
chemistry. We will delve into its structural features, physicochemical properties, and plausible
synthetic pathways, grounding our discussion in established chemical principles. The document
highlights the molecule's strategic importance as a versatile building block, stemming from its
reactive chloro and carbaldehyde functionalities. These sites offer avenues for extensive
chemical modification, enabling the development of diverse compound libraries for screening
against various therapeutic targets. The guide is intended for researchers, scientists, and
professionals in drug development who are looking to leverage advanced heterocyclic scaffolds
in their research and discovery pipelines.

Introduction: The Significance of the Thiazole
Moiety

The thiazole ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in
medicinal chemistry. This five-membered aromatic ring containing sulfur and nitrogen atoms is
a key structural motif in numerous biologically active compounds, both natural and synthetic.[1]
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Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent
interactions with biological targets and its metabolic stability. Thiazole derivatives have
demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial,
anti-inflammatory, and antiviral properties.[2][3]

Within this important class of compounds, 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-
carbaldehyde (Figure 1) emerges as a particularly valuable synthetic intermediate. Its
structure is strategically functionalized with three key components:

o A 4-chlorothiazole core: The chlorine atom at the 4-position is a reactive handle, susceptible
to nucleophilic substitution, allowing for the introduction of diverse functionalities.[4]

o A 5-carbaldehyde group: This aldehyde is a versatile functional group that can participate in
a wide array of chemical transformations, such as reductive amination, Wittig reactions, and
condensations, to build molecular complexity.[5]

e A 2-(4-oxopiperidin-1-yl) substituent: The piperidone moiety adds a three-dimensional
character to the molecule and presents another site for chemical modification at the ketone.

This unique combination of features makes the title compound a powerful precursor for
generating novel N-heterocycles, with significant potential in the discovery of new therapeutic
agents, particularly in oncology.[6]

Physicochemical Properties and Structural Data

The fundamental properties of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde are
summarized in the table below. This data is essential for its handling, characterization, and use
in synthetic protocols.
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Property Value References

CAS Number 914348-62-2 [71181[9]

Molecular Formula CoHoCIN202S [81[9][10]

Molecular Weight 244.70 g/mol [8][10]
4-chloro-2-(4-oxo-1-

IUPAC Name piperidinyl)-1,3-thiazole-5- [11]
carbaldehyde

Physical Form Solid

Purity Typically 295% [7]
OYKDHYMMKKENHN-

InChl Key [9][10][11]
UHFFFAOYSA-N
Store at 2-8°C or under inert

Storage Conditions gas. For long-term storage, [O][11]

-20°C is recommended.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-

carbaldehyde is not readily available in the literature, a plausible and efficient synthetic route

can be designed based on well-established heterocyclic chemistry reactions. The most logical

approach involves the formylation of a suitable thiazole precursor via the Vilsmeier-Haack

reaction.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially

available 2-amino-4-chlorothiazole.
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Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorothiazol-2-yl)piperidin-4-one (Intermediate B)

o Rationale: This key step involves forming the C-N bond between the thiazole ring and the
piperidone moiety. A direct reaction with 4-piperidone can be challenging. A more robust
method is to use a protected form of the ketone, such as 1,4-dioxaspiro[4.5]decan-8-one, via
a palladium-catalyzed Buchwald-Hartwig amination. This is a powerful and standard method
for forming aryl-amine bonds. The ketal protecting group prevents unwanted side reactions
at the ketone.

e Protocol:

o To an oven-dried flask under an inert atmosphere (e.g., Argon), add 2-amino-4-
chlorothiazole (1.0 eq), 1,4-dioxaspiro[4.5]decan-8-one (1.1 eq), cesium carbonate
(Cs2C0s3, 2.0 eq), and a palladium catalyst system such as Pdz(dba)s (0.02 eq) and
Xantphos (0.04 eq).

o Add anhydrous toluene as the solvent.

o Heat the reaction mixture to reflux (approx. 110°C) and monitor by TLC or LC-MS until the
starting material is consumed.

o Cool the mixture, dilute with ethyl acetate, and filter through celite to remove inorganic
salts and the catalyst.
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o Concentrate the filtrate under reduced pressure. The crude product is then subjected to
acidic deprotection.

o Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and aqueous HCI
(e.g., 2M).

o Stir at room temperature until the ketal hydrolysis is complete (monitored by TLC/LC-MS).

o Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the
product with ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude 1-(4-chlorothiazol-2-yl)piperidin-4-one, which can be purified by column
chromatography.

Step 2: Vilsmeier-Haack Formylation to Yield the Final Product

» Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for installing
a formyl (aldehyde) group onto electron-rich aromatic rings. The thiazole ring, particularly at
the 5-position, is sufficiently activated for this electrophilic substitution. The Vilsmeier
reagent, generated in-situ from phosphorus oxychloride (POCIs) and dimethylformamide
(DMF), acts as the electrophile.

e Protocol:

o In a flask under an inert atmosphere, cool dimethylformamide (DMF, used as both reagent
and solvent) to 0°C.

o Slowly add phosphorus oxychloride (POCIs, 1.5 eq) dropwise, maintaining the temperature
below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

o Add a solution of 1-(4-chlorothiazol-2-yl)piperidin-4-one (1.0 eq) in DMF to the Vilsmeier
reagent at 0°C.

o Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the
reaction progress by TLC/LC-MS.
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o Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it
onto crushed ice.

o Neutralize the mixture with a saturated sodium bicarbonate solution or sodium hydroxide
until it is slightly basic.

o Extract the aqueous layer multiple times with a suitable organic solvent (e.g.,
dichloromethane or ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the resulting solid by column chromatography or recrystallization to obtain pure 4-
Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde.

Reactivity and Role as a Synthetic Scaffold

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups. The
aldehyde and the chloro substituent can be selectively targeted to build a diverse library of
compounds. This makes it an ideal scaffold for structure-activity relationship (SAR) studies in
drug discovery.

Core Scaffold
4-Chloro-2-(4-oxopiperidin-1-yl)

thiazole-5-carbaldehyde

C5 Position

Modifications at C5-Aldehyde Modifications at C4-Chloro

Reductive Amination Wittig Reaction Condensation Suzuki Coupling Buchwald-Hartwig Amination Nucleophilic Substitution
(New Amine Derivatives) (Alkene Derivatives) (e.g., with Hydrazines -> Hydrazones) (Aryl/Heteroaryl Derivatives) (Amine Derivatives) (e.g., with Thiols -> Thioethers)
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Caption: Chemical derivatization pathways from the core scaffold.

o At the C5-Aldehyde: This group is a gateway to numerous derivatives. Reductive amination
with various primary or secondary amines can introduce diverse side chains, which is a
common strategy for modulating solubility and target binding. Condensation reactions with
hydrazines or hydroxylamines can yield hydrazones and oximes, respectively, which are
themselves important pharmacophores.

o At the C4-Chloro position: The chlorine atom is an excellent leaving group for transition-
metal-catalyzed cross-coupling reactions. Suzuki or Stille couplings can be used to introduce
new aryl or heteroaryl groups, expanding the molecule's core structure. Similarly, Buchwald-
Hartwig amination can install a different amine at this position, and nucleophilic aromatic
substitution with thiols can generate thioether derivatives.

Applications in Drug Discovery

While specific biological data for the title compound is not widely published, its structural class
—4-chlorothiazole-5-carbaldehydes—are recognized as potent precursors for the synthesis of
novel N-heterocyclic compounds with significant anti-tumor activity.[6] The thiazole nucleus is a
key component of several approved drugs, including the kinase inhibitor Dasatinib, which
underscores the therapeutic potential of this scaffold.[12]

The likely application of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is as a key
intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR)
modulators, or other targeted therapies. The piperidone ring, in particular, is a common feature
in ligands that bind to CNS targets. Researchers can utilize this building block to rapidly
assemble a library of drug-like molecules for high-throughput screening. For instance,
derivatives of this scaffold have been investigated as potential c-Met kinase inhibitors for
cancer treatment and as agents against neglected tropical diseases like Chagas disease and
Leishmaniasis.[13][14]

Safety and Handling

Based on available safety data, 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde
should be handled with appropriate precautions in a laboratory setting.
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e Hazards: The compound is harmful if swallowed, causes skin and eye irritation, and may
cause respiratory irritation.[7]

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves when handling this compound. Work should be conducted in a well-
ventilated fume hood.

o Storage: Keep the container tightly closed and store in a cool, dry place, preferably
refrigerated at 2-8°C for short-term storage or -20°C for long-term stability.[9][11]

Conclusion

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde represents a highly valuable and
strategically designed building block for modern synthetic and medicinal chemistry. Its pre-
installed complexity and orthogonally reactive functional groups provide a streamlined entry
point to novel and diverse chemical matter. The insights into its synthesis and reactivity
presented in this guide are intended to empower researchers to exploit this scaffold for the
development of next-generation therapeutics. As the demand for innovative drug candidates
continues to grow, the importance of such versatile intermediates in accelerating the discovery
process cannot be overstated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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